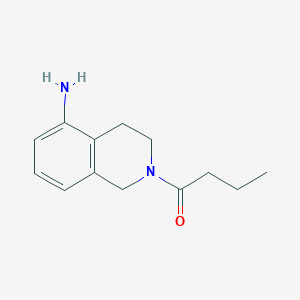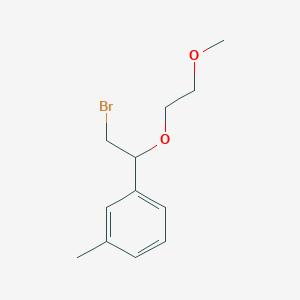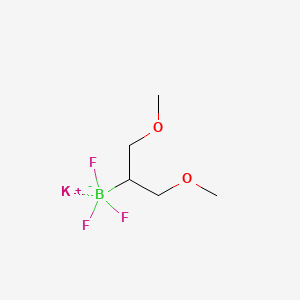
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is a chemical compound known for its unique properties and applications in various fields It is characterized by its molecular structure, which includes potassium, trifluoroboranuide, and a 1,3-dimethoxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with 1,3-dimethoxypropan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving potassium trifluoroborate in an appropriate solvent.
- Adding 1,3-dimethoxypropan-2-yl halide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to participate in specific interactions with other molecules, leading to desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoroborate
- 1,3-Dimethoxypropan-2-yl halide
- Other boron-containing compounds
Uniqueness
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is unique due to its specific combination of potassium, trifluoroboranuide, and 1,3-dimethoxypropan-2-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H11BF3KO2 |
|---|---|
Peso molecular |
210.05 g/mol |
Nombre IUPAC |
potassium;1,3-dimethoxypropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-3-5(4-11-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
Clave InChI |
IUNZJILVLUDHMQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(COC)COC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


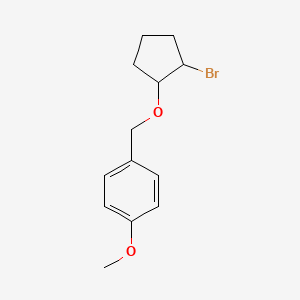
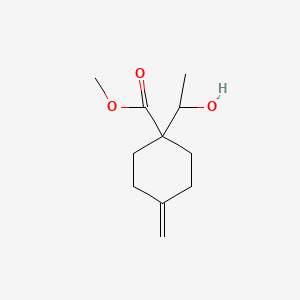
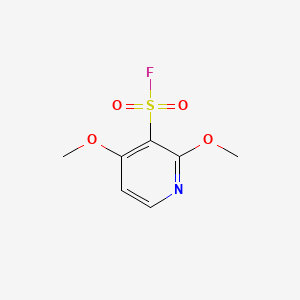
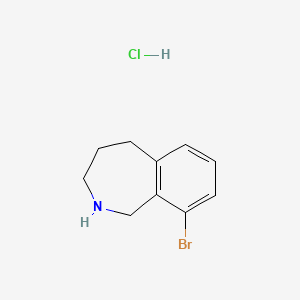
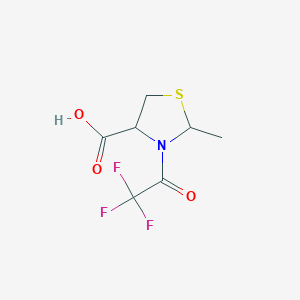
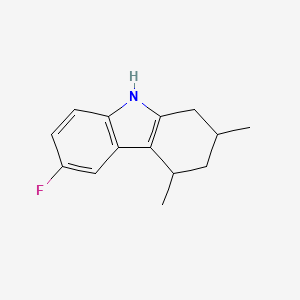
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)


